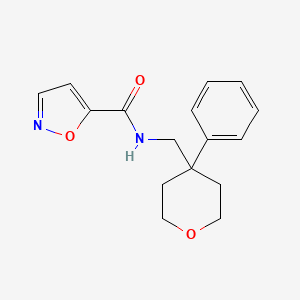
1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have anabolic effects on muscle and bone tissue with minimal androgenic effects on other tissues in animal studies.
Mechanism of Action
1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide A selectively binds to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle and bone growth. Unlike traditional androgenic steroids, this compound A does not bind to androgen receptors in other tissues, such as the prostate gland, which can lead to unwanted side effects.
Biochemical and Physiological Effects
Animal studies have shown that this compound A has anabolic effects on muscle and bone tissue, leading to increased muscle mass and bone density. It has also been shown to improve physical performance in animal models. Additionally, this compound A has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide A in lab experiments is its selective androgen receptor modulation, which allows for the study of muscle and bone tissue growth without unwanted side effects. However, one limitation is the lack of human clinical trials, which makes it difficult to assess the safety and efficacy of the compound in humans.
Future Directions
Future research on 1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide A could focus on its potential therapeutic applications in the treatment of muscle and bone wasting in humans. Additionally, further studies could explore its potential as a performance-enhancing drug in athletic settings. Finally, research could focus on developing new and more efficient synthesis methods for this compound A.
Synthesis Methods
1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide A can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. The intermediate is then reduced to form 1-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanol. This compound is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form 1-(4-fluorophenyl)-N-(1-(4-methoxyphenyl)cyclopentyl)methanamine. Finally, this compound is reacted with methanesulfonyl chloride to form this compound A.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide A has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with muscle and bone loss. Animal studies have shown that this compound A has anabolic effects on muscle and bone tissue with minimal androgenic effects on other tissues, making it a promising candidate for the development of selective androgen receptor modulators.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-25-19-10-6-17(7-11-19)20(12-2-3-13-20)15-22-26(23,24)14-16-4-8-18(21)9-5-16/h4-11,22H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVAQYTLXTNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2789787.png)
![3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2789788.png)



![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)
![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)




![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2789804.png)
